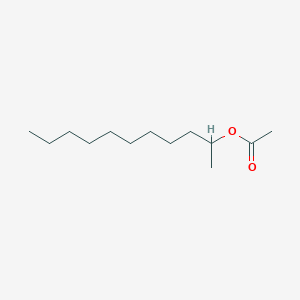

2-Undecanol, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Undecanol, acetate is a chemical compound with the molecular formula C13H26O2. It is an ester of 2-Undecanol and acetic acid. This compound is widely used in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Sensory Eye Irritation Research

- 2-Undecanol, acetate has been studied for its effects on acute human mucosal irritation, specifically eye irritation. Research indicated that 1-undecanol, a related compound, is one of the shortest homologs that failed to produce eye irritation under certain conditions, suggesting a biological cut-off where the molecule lacks the necessary size or structure to trigger irritation (Cometto-muñiz, Cain, & Abraham, 2005).

Olfactory Properties

- Studies on the olfactory properties of compounds related to 2-undecanol, acetate, such as undecan-x-ones and undecan-x-ols, show that they have pleasant, fruity, and herbaceous odors. These compounds are used in flavor and fragrance applications due to their food-like odors (Gibka & Gliński, 2008).

Analytical Chemistry Applications

- In analytical chemistry, 1-undecanol (a related compound) is used in methods like dispersive solid–liquid microextraction for the determination of insecticides in rice. This demonstrates its utility in enhancing analytical techniques for sensitive and accurate measurements (Xue et al., 2018).

Polymerization Research

- Research into the emulsion polymerization of 2-hydroxyethyl methacrylate with related compounds to 2-undecanol, acetate, like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, has been conducted. Such studies are vital for developing new biomaterials and drug delivery systems (Nita, Chiriac, & Nistor, 2011).

Material Synthesis

- The compound has been used in the synthesis of materials like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymers from gold surfaces. This indicates its role in advanced material synthesis and surface chemistry (Belegrinou et al., 2010).

Environmental Applications

- In environmental applications, methods involving 1-undecanol have been developed for determining aluminum in water samples. This reflects the role of related compounds in environmental monitoring and analysis (Rezaee et al., 2010).

Eigenschaften

CAS-Nummer |

14936-67-5 |

|---|---|

Produktname |

2-Undecanol, acetate |

Molekularformel |

C13H26O2 |

Molekulargewicht |

214.34 g/mol |

IUPAC-Name |

undecan-2-yl acetate |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |

InChI-Schlüssel |

HABRKYMFOVMIBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)OC(=O)C |

Kanonische SMILES |

CCCCCCCCCC(C)OC(=O)C |

Andere CAS-Nummern |

14936-67-5 |

Herkunft des Produkts |

United States |

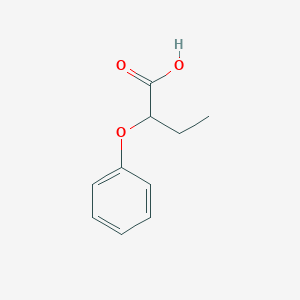

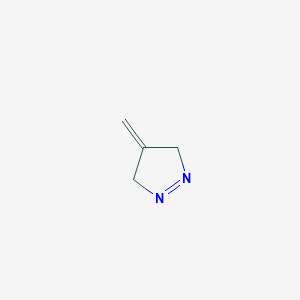

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

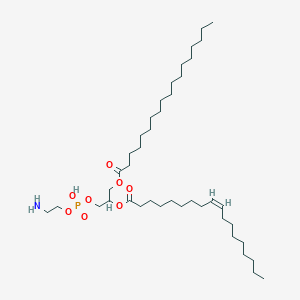

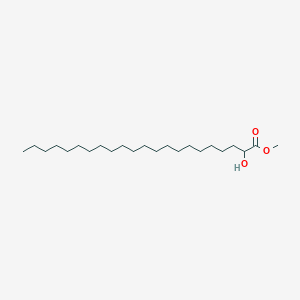

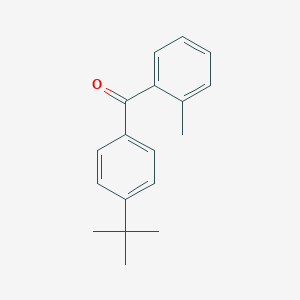

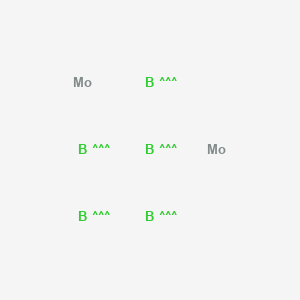

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.